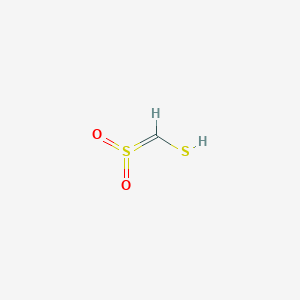
(Dioxo-lambda~6~-sulfanylidene)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dioxo-lambda~6~-sulfanylidene)methanethiol is an organosulfur compound with the molecular formula CH₂O₂S₂. This compound is characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and a thiol group. It is a relatively rare and specialized compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dioxo-lambda~6~-sulfanylidene)methanethiol can be achieved through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process .
Industrial Production Methods
These reactions are typically catalyzed by transition metals such as copper, which facilitate the activation of sulfur-hydrogen and nitrogen-hydrogen bonds .
Chemical Reactions Analysis
Types of Reactions
(Dioxo-lambda~6~-sulfanylidene)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or sulfenamides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, thiols, sulfides, thioethers, and sulfenamides .
Scientific Research Applications
(Dioxo-lambda~6~-sulfanylidene)methanethiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organosulfur compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and discovery.
Mechanism of Action
The mechanism of action of (Dioxo-lambda~6~-sulfanylidene)methanethiol involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction is facilitated by the electrophilic nature of the sulfur atom, which can react with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Dioxo-lambda~6~-sulfanylidene)methanethiol include:
(Dioxo-lambda~6~-sulfanylidene)methanamine: A related compound with an amine group instead of a thiol group.
[(Dioxo-lambda~6~-sulfanylidene)amino]methane: Another similar compound with an amino group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a thiol group and a sulfur atom double-bonded to two oxygen atoms. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
921192-99-6 |
|---|---|
Molecular Formula |
CH2O2S2 |
Molecular Weight |
110.16 g/mol |
IUPAC Name |
sulfonylmethanethiol |
InChI |
InChI=1S/CH2O2S2/c2-5(3)1-4/h1,4H |
InChI Key |
SDOJHQDQQRKTTE-UHFFFAOYSA-N |
Canonical SMILES |
C(=S(=O)=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




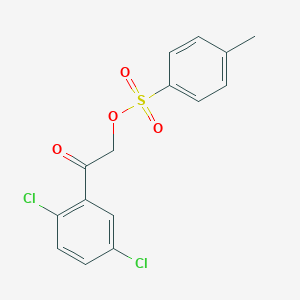

![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)

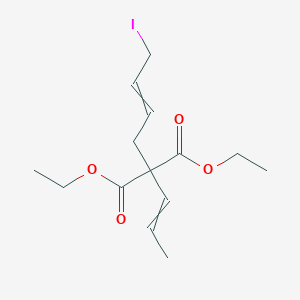

![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
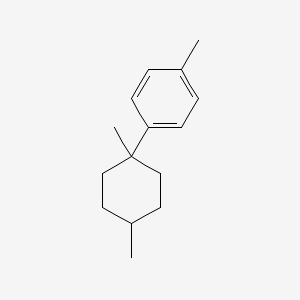
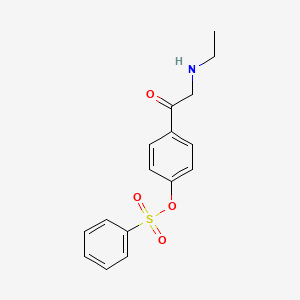
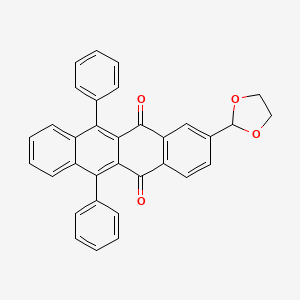
![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
